molecular formula C22H20ClNO3 B2440393 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one CAS No. 690215-02-2

6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2440393
CAS No.: 690215-02-2
M. Wt: 381.86
InChI Key: UTRKYZRQYOXOIP-YRNVUSSQSA-N
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Description

6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with 3-[4-(diethylamino)phenyl]prop-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the chloro and diethylamino groups, which confer specific chemical reactivity and potential biological activities. These structural features distinguish it from other similar compounds and make it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c1-3-24(4-2)18-9-5-15(6-10-18)7-11-20(25)19-14-16-13-17(23)8-12-21(16)27-22(19)26/h5-14H,3-4H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRKYZRQYOXOIP-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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